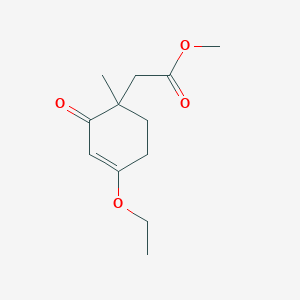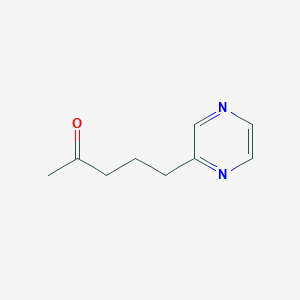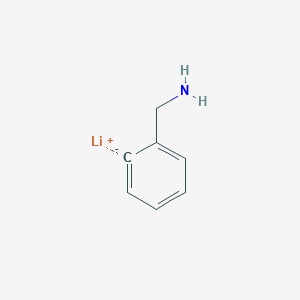![molecular formula C5H9ClMgO2 B12556852 Magnesium, chloro[2-(1,3-dioxolan-2-yl)ethyl]- CAS No. 148318-99-4](/img/structure/B12556852.png)
Magnesium, chloro[2-(1,3-dioxolan-2-yl)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium, chloro[2-(1,3-dioxolan-2-yl)ethyl]- is a chemical compound known for its utility in various organic synthesis reactions. It is often used as a Grignard reagent, which is a class of organomagnesium compounds widely employed in the formation of carbon-carbon bonds. This compound is particularly valuable in the synthesis of complex molecules due to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions
Magnesium, chloro[2-(1,3-dioxolan-2-yl)ethyl]- can be synthesized through the reaction of magnesium with chloro[2-(1,3-dioxolan-2-yl)ethyl] bromide in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent the reaction with moisture or oxygen. The general reaction scheme is as follows:
Mg+ClCH2CH2OCH2CH2O→MgClCH2CH2OCH2CH2O
Industrial Production Methods
In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
Magnesium, chloro[2-(1,3-dioxolan-2-yl)ethyl]- undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with electrophiles to form carbon-carbon bonds.
Substitution Reactions: Can replace halides in organic compounds.
Reduction Reactions: Acts as a reducing agent in certain conditions.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and esters.
Solvents: Anhydrous THF, diethyl ether.
Conditions: Inert atmosphere (e.g., nitrogen or argon), low temperatures to control reactivity.
Major Products
The major products formed from these reactions are typically alcohols, resulting from the addition of the Grignard reagent to carbonyl compounds. For example:
RCHO+MgClCH2CH2OCH2CH2O→RCH(OH)CH2CH2OCH2CH2O
科学的研究の応用
Magnesium, chloro[2-(1,3-dioxolan-2-yl)ethyl]- is used in various scientific research applications, including:
Organic Synthesis: As a Grignard reagent, it is crucial in forming carbon-carbon bonds in complex organic molecules.
Pharmaceuticals: Used in the synthesis of intermediates for drug development.
Material Science: Involved in the preparation of polymers and other advanced materials.
Radiolabeled Compounds: Utilized in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.
作用機序
The mechanism of action for magnesium, chloro[2-(1,3-dioxolan-2-yl)ethyl]- involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This reaction forms a new carbon-carbon bond, which is the basis for its use in organic synthesis. The molecular targets are typically carbonyl groups in aldehydes, ketones, and esters, leading to the formation of alcohols.
類似化合物との比較
Similar Compounds
- Magnesium, bromo[2-(1,3-dioxolan-2-yl)ethyl]-
- Magnesium, iodo[2-(1,3-dioxolan-2-yl)ethyl]-
- Magnesium, chloro[2-(1,3-dioxolan-2-yl)methyl]-
Uniqueness
Magnesium, chloro[2-(1,3-dioxolan-2-yl)ethyl]- is unique due to its specific reactivity profile and stability. Compared to its bromide and iodide counterparts, the chloride variant offers a balance between reactivity and ease of handling. Its structure, featuring the 1,3-dioxolane ring, provides additional stability and specificity in reactions, making it a preferred choice in certain synthetic applications .
特性
CAS番号 |
148318-99-4 |
|---|---|
分子式 |
C5H9ClMgO2 |
分子量 |
160.88 g/mol |
IUPAC名 |
magnesium;2-ethyl-1,3-dioxolane;chloride |
InChI |
InChI=1S/C5H9O2.ClH.Mg/c1-2-5-6-3-4-7-5;;/h5H,1-4H2;1H;/q-1;;+2/p-1 |
InChIキー |
WLZWOTCGHRLPCD-UHFFFAOYSA-M |
正規SMILES |
[CH2-]CC1OCCO1.[Mg+2].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Carbamic acid, [(tetrahydro-2H-pyran-2-yl)oxy]-, 1,1-dimethylethyl ester](/img/structure/B12556769.png)
![Benzenesulfonamide, N-[2-[(3-hydroxypropyl)amino]ethyl]-2-nitro-](/img/structure/B12556775.png)
![N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}propanamide](/img/structure/B12556786.png)
![[1,1'-Biphenyl]-2-carboxaldehyde, 6-methoxy-](/img/structure/B12556791.png)
![tert-Butyl[2-fluoro-3-(2-phenylethyl)oxiran-2-yl]dimethylsilane](/img/structure/B12556799.png)

![3-[(4-Chlorophenyl)methyl]-1,2,4,5-tetramethylbenzene](/img/structure/B12556804.png)



![1-[2-(1H-Imidazol-4-yl)ethyl]-3-phenethylthiourea](/img/structure/B12556830.png)

![2-Pentynoic acid, 4-[(1,1-dimethylpropyl)dioxy]-4-methyl-](/img/structure/B12556835.png)
![2,7-Bis[1-(2-butoxyethoxy)ethenyl]naphthalene](/img/structure/B12556840.png)
